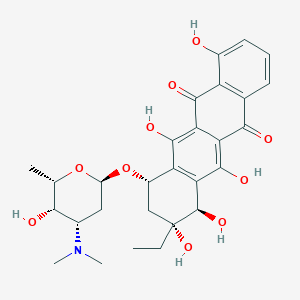
4-Nitrophenyl palmitate
Descripción general
Descripción
El Palmitato de 4-Nitrofenilo es un éster derivado de la condensación del ácido palmítico y el 4-nitrofenol. Se usa comúnmente como sustrato en ensayos enzimáticos para medir la actividad de la lipasa debido a su capacidad de producir un producto amarillo medible, 4-nitrofenol, tras la hidrólisis .
Mecanismo De Acción
El mecanismo de acción del Palmitato de 4-Nitrofenilo implica su hidrólisis por enzimas lipasas. La enzima se une al enlace éster del compuesto, facilitando su escisión y dando como resultado la liberación de 4-nitrofenol y ácido palmítico. El color amarillo del 4-nitrofenol permite una fácil medición espectrofotométrica, lo que lo convierte en una herramienta valiosa en los ensayos enzimáticos .
Análisis Bioquímico
Biochemical Properties
4-Nitrophenyl palmitate is a substrate for lipase enzyme activity . Lipase hydrolyzes this compound and yields the yellow-colored product 4-nitrophenol, which is measurable spectrophotometrically at 410 nm . This method is advantageous due to its short reaction time and facile spectrophotometric analyses . The cell-bound lipase has a preference for this compound as a substrate than the extracellular lipase .
Cellular Effects
The hydrolysis of this compound providing 4-nitrophenol and palmitate was described in the same paper . The high activity of lipase can be found in yeast and it can be used for technological purposes .
Molecular Mechanism
The molecular mechanism of this compound involves the hydrolysis of the compound by lipase to yield 4-nitrophenol and palmitate . This reaction is measurable spectrophotometrically at 410 nm .
Metabolic Pathways
This compound is involved in the lipase-catalyzed hydrolysis metabolic pathway
Métodos De Preparación
El Palmitato de 4-Nitrofenilo se puede sintetizar mediante la esterificación del ácido palmítico con 4-nitrofenol. La reacción generalmente implica el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del éster .
Análisis De Reacciones Químicas
El Palmitato de 4-Nitrofenilo principalmente experimenta reacciones de hidrólisis catalizadas por lipasas. La hidrólisis da como resultado la formación de 4-nitrofenol y ácido palmítico. Esta reacción se usa comúnmente en ensayos espectrofotométricos para medir la actividad de la lipasa, ya que la liberación de 4-nitrofenol se puede cuantificar mediante su absorbancia a 410 nm .
Aplicaciones Científicas De Investigación
El Palmitato de 4-Nitrofenilo se usa ampliamente en la investigación científica, particularmente en los campos de la bioquímica y la enzimología. Sirve como sustrato para ensayos de lipasa y esterasa, permitiendo a los investigadores estudiar la actividad y la cinética de estas enzimas. Además, se utiliza en la caracterización de varias lipasas bacterianas y mamíferas, incluidas las de Burkholderia y el páncreas porcino .
Comparación Con Compuestos Similares
El Palmitato de 4-Nitrofenilo es similar a otros ésteres de nitrofenilo como el acetato de 4-nitrofenilo y el butirato de 4-nitrofenilo. Su grupo acilo de ácido graso de cadena larga (palmitato) lo hace más adecuado para estudiar lipasas que actúan sobre ácidos grasos de cadena larga. Esto lo diferencia de los ésteres de nitrofenilo de cadena más corta, que pueden ser más apropiados para estudiar esterasas con diferentes especificidades de sustrato .
Referencias
Propiedades
IUPAC Name |
(4-nitrophenyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-18-16-20(17-19-21)23(25)26/h16-19H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZSQWIWCANHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164193 | |
| Record name | 4-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1492-30-4 | |
| Record name | p-Nitrophenyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)









